molecular formula C21H24Cl2FN3O7 B12982296 (4S,4aS,5aR,12aS)-9-Amino-4-(dimethylamino)-7-fluoro-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide dihydrochloride

(4S,4aS,5aR,12aS)-9-Amino-4-(dimethylamino)-7-fluoro-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide dihydrochloride

Cat. No.: B12982296
M. Wt: 520.3 g/mol
InChI Key: CYOHBXSMXLZPAU-FBIJAGDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S,4aS,5aR,12aS)-9-Amino-4-(dimethylamino)-7-fluoro-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide dihydrochloride is a complex organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4aS,5aR,12aS)-9-Amino-4-(dimethylamino)-7-fluoro-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide dihydrochloride involves multiple steps, including the formation of the core naphthacene structure followed by functional group modifications. The reaction conditions typically involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the correct stereochemistry and functional group placement .

Industrial Production Methods

Industrial production of this compound is scaled up from laboratory methods, often involving continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The process may also include purification steps such as crystallization and chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

(4S,4aS,5aR,12aS)-9-Amino-4-(dimethylamino)-7-fluoro-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions often involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of hydroxyl groups can yield ketones, while substitution reactions can introduce new amine or halogen groups .

Scientific Research Applications

(4S,4aS,5aR,12aS)-9-Amino-4-(dimethylamino)-7-fluoro-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves binding to the bacterial ribosome, inhibiting protein synthesis. This prevents the bacteria from producing essential proteins, leading to their death. The compound targets the 30S ribosomal subunit, blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H24Cl2FN3O7

Molecular Weight

520.3 g/mol

IUPAC Name

(4S,4aS,5aR,12aR)-9-amino-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride

InChI

InChI=1S/C21H22FN3O7.2ClH/c1-25(2)14-8-4-6-3-7-9(22)5-10(23)15(26)12(7)16(27)11(6)18(29)21(8,32)19(30)13(17(14)28)20(24)31;;/h5-6,8,14,26-27,30,32H,3-4,23H2,1-2H3,(H2,24,31);2*1H/t6-,8-,14-,21-;;/m0../s1

InChI Key

CYOHBXSMXLZPAU-FBIJAGDXSA-N

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N)F.Cl.Cl

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)F.Cl.Cl

Origin of Product

United States

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